molecular formula C18H13NO4 B13833788 3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one

Cat. No.: B13833788
M. Wt: 307.3 g/mol
InChI Key: IZLXTPFVMMOSBB-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable coumarin derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the chromen-2-one moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-nitrophenyl)-8-(prop-2-en-1-yl)-2H-chromen-2-one is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a prop-2-en-1-yl group attached to the chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

3-(4-nitrophenyl)-8-prop-2-enylchromen-2-one

InChI

InChI=1S/C18H13NO4/c1-2-4-13-5-3-6-14-11-16(18(20)23-17(13)14)12-7-9-15(10-8-12)19(21)22/h2-3,5-11H,1,4H2

InChI Key

IZLXTPFVMMOSBB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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